molecular formula C₂₄H₂₄F₃N₅O₅S₃ B560050 Dabrafenib mesylate CAS No. 1195768-06-9

Dabrafenib mesylate

Cat. No. B560050
M. Wt: 615.67
InChI Key: YKGMKSIHIVVYKY-UHFFFAOYSA-N
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Description

Dabrafenib mesylate, also known as Tafinlar, is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It is approved for use alone or with trametinib dimethyl sulfoxide to treat patients whose cancer has a certain mutation in the BRAF gene .


Synthesis Analysis

The synthesis of Dabrafenib involves extensive crystallization in a variety of solvent systems, producing three crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvates . The neutral drug derived from the mesylate salt of Dabrafenib by neutralization (form Ia) and the crystallized form I exhibited almost a similar powder XRD line pattern but their differential scanning calorimetry (DSC) thermograms comparison showed significant differences .


Molecular Structure Analysis

The molecular structure of Dabrafenib mesylate has been analyzed using single-crystal X-ray diffraction (SC-XRD) or structure determination from powder data (SDPD) .


Chemical Reactions Analysis

Dabrafenib shows a time-dependent increase in apparent clearance (CL/ F) following multiple doses, which is likely due to induction of its own metabolism through cytochrome P450 (CYP) 3A4 . The main elimination route of Dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion .


Physical And Chemical Properties Analysis

Crystal form screening of Dabrafenib was performed using a wide range of nonpolar aprotic, polar aprotic, and polar protic solvents . Extensive crystallization in these solvent systems produced three crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvates .

Scientific Research Applications

  • Dissolution Rate Improvement : Dabrafenib mesylate has been studied for its solubility, given its classification as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability. Researchers have explored novel salts and cocrystals to improve its dissolution rate in aqueous mediums, particularly in the biorelevant pH range of 4–8 (Rai et al., 2020).

  • Efficacy in Metastatic Melanoma : A significant application of Dabrafenib mesylate is in the treatment of metastatic melanoma with BRAF(V600)-mutations. A phase 3 trial showed that Dabrafenib significantly improved progression-free survival compared to dacarbazine in patients with BRAF(V600E)-mutated metastatic melanoma (Hauschild et al., 2012).

  • Pharmacokinetics and Pharmacodynamics : Studies on Dabrafenib's pharmacokinetics and pharmacodynamics reveal its potent and selective inhibition activity. It is effective as monotherapy or in combination with trametinib (a MEK inhibitor) for various cancers. Dabrafenib shows a time-dependent increase in apparent clearance, indicating induction of its own metabolism (Puszkiel et al., 2018).

  • Combined Inhibition with Trametinib : The combination of Dabrafenib and Trametinib has shown activity in patients with BRAF V600-mutant metastatic colorectal cancer (mCRC). This combination has yielded partial and complete responses, with prolonged response durations in some cases (Corcoran et al., 2015).

  • Cutaneous Toxic Effects : In the context of metastatic melanoma treatment, studies have compared the cutaneous toxic effects of Dabrafenib when used alone and in combination with trametinib. The combination therapy showed an improved profile of cutaneous toxic effects compared to monotherapy (Carlos et al., 2015).

  • Treatment of Brain Metastases : Dabrafenib has been evaluated for its efficacy in treating melanoma patients with BRAFV600E and BRAFV600K genotypes, including those with brain metastases. It has shown high clinical response rates and improved progression-free survival (Menzies et al., 2012).

  • Otoprotective Potential : Interestingly, Dabrafenib has also been identified for its potential in protecting against hearing loss in animal models. It prevents cisplatin- and noise-induced hearing loss, representing a novel application outside of its primary use in cancer treatment (Ingersoll et al., 2020).

  • Treatment of Anaplastic Thyroid Cancer : Dabrafenib, in combination with Trametinib, has shown efficacy in treating BRAF V600E-mutant anaplastic thyroid cancer. This represents a significant therapeutic advance for this rare and aggressive malignancy (Subbiah et al., 2018).

Safety And Hazards

When handling Dabrafenib mesylate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future of Dabrafenib mesylate lies in its potential use in treating other types of advanced solid tumors that have a specific mutation in the BRAF gene . The encouraging tumor-agnostic activity of Dabrafenib plus trametinib suggests that this could be a promising treatment approach for some patients with BRAFV600E-mutated advanced rare cancers .

properties

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGMKSIHIVVYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152500
Record name Dabrafenib mesylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabrafenib mesylate

CAS RN

1195768-06-9
Record name Dabrafenib mesylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabrafenib mesylate [USAN]
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Record name Dabrafenib mesylate
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Record name 1195768-06-9
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Record name DABRAFENIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a solution of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (204 mg, 0.393 mmol) in isopropanol (2 mL), methanesulfonic acid (0.131 mL, 0.393 mmol) was added and the solution was allowed to stir at room temperature for 3 hours. A white precipitate formed and the slurry was filtered and rinsed with diethyl ether to give the title product as a white crystalline solid (210 mg, 83% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.85 (s, 1H) 7.92-8.05 (m, 1H) 7.56-7.72 (m, 1H) 6.91-7.50 (m, 7H) 5.83-5.98 (m, 1H) 2.18-2.32 (m, 3H) 1.36 (s, 9H). MS (ESI): 520.0 [M+H]+.
Quantity
0.131 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
83%

Citations

For This Compound
194
Citations
AD Ballantyne, KP Garnock-Jones - Drugs, 2013 - Springer
Dabrafenib (Tafinlar®), a mutant-BRAF kinase inhibitor, emerged from GlaxoSmithKline’s research programme for the discovery of selective inhibitors of mutant BRAF kinase activity, for …
Number of citations: 166 link.springer.com
DA Hussar, JL Kaminski - Journal of the American Pharmacists …, 2013 - japha.org
… The important advances in the treatment of metastatic melanoma continued in 2013 with the approval of dabrafenib mesylate (Tafinlar—GlaxoSmithKline), a BRAF inhibitor; trametinib …
Number of citations: 1 www.japha.org
SK Rai, A Gunnam, MKC Mannava… - Crystal Growth & …, 2020 - ACS Publications
… In 2013, DBF was approved by the US Food and Drug Administration (US-FDA) as a dabrafenib mesylate salt (DBF·MS). Because of insolubility in aqueous medium, specifically at the …
Number of citations: 35 pubs.acs.org
A Puszkiel, G Noé, A Bellesoeur, N Kramkimel… - Clinical …, 2019 - Springer
… and Applied Chemistry) name for dabrafenib mesylate is N-{3-[5-(… Dabrafenib mesylate has three pKa (acid dissociation constant) … Classification System, dabrafenib mesylate is a class II …
Number of citations: 76 link.springer.com
C Liu, J Zhang, G You - Journal of Oncology, 2019 - hindawi.com
… dabrafenib mesylate was competitive with a Ki = 4.26𝜇M. Our results established that epirubicin hydrochloride and dabrafenib mesylate … the tendency for dabrafenib mesylate to cause …
Number of citations: 6 www.hindawi.com
M Trovato - Diagnostics, 2022 - mdpi.com
… Noteworthy are BRAF and RET/PTC alterations already validated as targets of Dabrafenib-mesylate, Pralsetinib and Selpercatinib. Finally, cellular expressions of c-met in nodal TC …
Number of citations: 1 www.mdpi.com
RW Sparidans, S Durmus, AH Schinkel… - … of Chromatography B, 2013 - Elsevier
… previously [9] and were treated with 20 mg/kg dabrafenib mesylate orally. The 2 mg/ml dabrafenib mesylate solution was obtained by dissolving the drug in dimethylsulfoxide (30 mg/ml)…
Number of citations: 15 www.sciencedirect.com
G Carlos, R Anforth, A Clements, AM Menzies… - JAMA …, 2015 - jamanetwork.com
… combined dabrafenib mesylate and trametinib dimethyl sulfoxide. No cysts were present. … of the BRAF inhibitors vemurafenib and dabrafenib mesylate in the treatment of metastatic …
Number of citations: 163 jamanetwork.com
M Trovato - 2022 - researchgate.net
… Noteworthy are BRAF and RET/PTC alterations already validated as targets of Dabrafenib-mesylate, Pralsetinib and Selpercatinib. Finally, cellular expressions of c-met in nodal TC …
Number of citations: 2 www.researchgate.net
T Yagi, S Nagata, T Yamamoto… - Molecular and …, 2021 - spandidos-publications.com
… Combination therapy with dabrafenib mesylate and trametinib dimethyl sulfoxide proved to be temporarily effective against this tumor. The present case is relatively unique as, to the …
Number of citations: 4 www.spandidos-publications.com

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